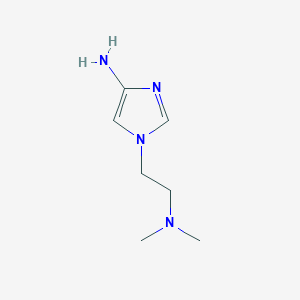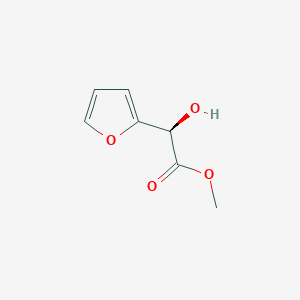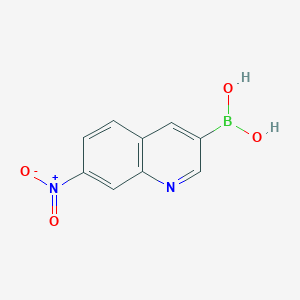
(7-Nitroquinolin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Nitroquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a nitro group at the 7th position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitroquinolin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative. The quinoline precursor is first halogenated, followed by the coupling reaction with a boronic acid reagent under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-quality reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: (7-Nitroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
(7-Nitroquinolin-3-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (7-Nitroquinolin-3-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a reversible covalent inhibitor . The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Nitrophenylboronic acid
- 2-Quinolylboronic acid
Comparison: (7-Nitroquinolin-3-yl)boronic acid is unique due to the presence of both a nitro group and a quinoline ring, which impart distinct chemical and physical properties. Compared to phenylboronic acid and 4-nitrophenylboronic acid, it offers enhanced reactivity and specificity in certain reactions. The quinoline ring also provides additional sites for functionalization, making it more versatile in synthetic applications .
Propiedades
Fórmula molecular |
C9H7BN2O4 |
|---|---|
Peso molecular |
217.98 g/mol |
Nombre IUPAC |
(7-nitroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O4/c13-10(14)7-3-6-1-2-8(12(15)16)4-9(6)11-5-7/h1-5,13-14H |
Clave InChI |
MQMPMCHDJJBHGM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


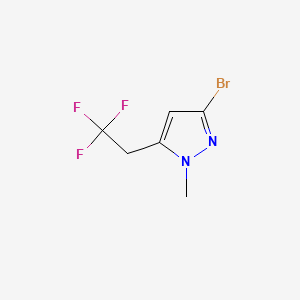
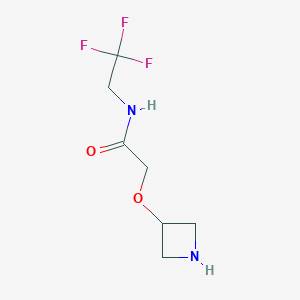

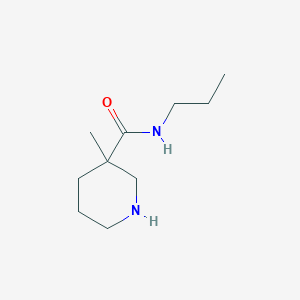

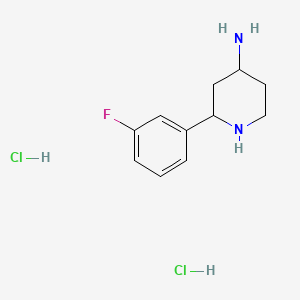
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)
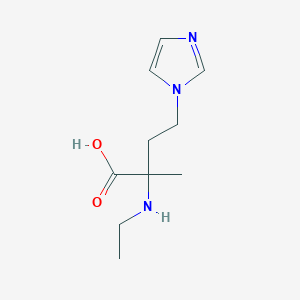

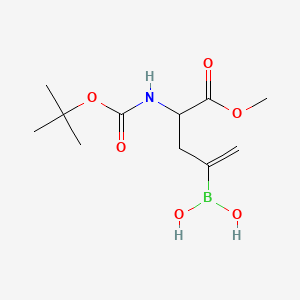
![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)
